Ginkgolide A (Standard)

Description

BenchChem offers high-quality Ginkgolide A (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ginkgolide A (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

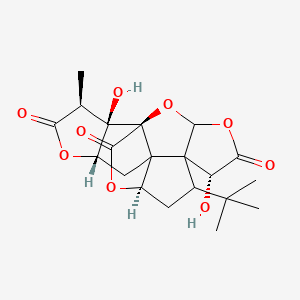

(1R,6R,8S,10R,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-7-12(22)26-10-6-17-9-5-8(16(2,3)4)18(17)11(21)13(23)28-15(18)29-20(17,14(24)27-9)19(7,10)25/h7-11,15,21,25H,5-6H2,1-4H3/t7-,8+,9-,10+,11+,15?,17?,18?,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUXKXIZEIDQKW-FTFMYPOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5C3(C2)C6([C@@H](C5)C(C)(C)C)[C@H](C(=O)OC6O4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15291-75-5 | |

| Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b-dihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Neuronal Mechanism of Action of Ginkgolide A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ginkgolide A, a terpene trilactone isolated from Ginkgo biloba, exhibits a multifaceted mechanism of action within the central nervous system, positioning it as a compound of significant interest for neuroprotective and therapeutic applications. Its primary mode of action involves the potent and selective antagonism of inhibitory ligand-gated ion channels, specifically glycine (B1666218) receptors (GlyRs) and, to a lesser extent, γ-aminobutyric acid type A (GABA-A) receptors.[1] This antagonism modulates neuronal excitability. Beyond direct receptor interaction, Ginkgolide A influences a cascade of intracellular signaling pathways integral to neuronal survival, inflammation, and response to oxidative stress. It has been shown to suppress neuroinflammatory responses by inhibiting the NF-κB and NLRP3 inflammasome pathways, attenuate excitotoxicity by modulating glutamate (B1630785) receptors, and promote cell survival by activating pro-survival pathways like Akt/Nrf2.[2][3][4] These diverse actions collectively contribute to its observed neuroprotective effects against ischemic injury, amyloid-β (Aβ) toxicity, and other neuronal insults.[5][6] This document provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Primary Mechanism: Antagonism of Inhibitory Neurotransmitter Receptors

The foundational mechanism of Ginkgolide A in neurons is its interaction with Cys-loop ligand-gated ion channels, which are crucial for mediating inhibitory synaptic transmission.[1][7]

Interaction with Glycine Receptors (GlyRs)

Ginkgolide A is a potent antagonist of the strychnine-sensitive glycine receptor (GlyR), a key mediator of inhibitory neurotransmission in the spinal cord and brainstem.[8] The ginkgolides, including Ginkgolide A, act as non-competitive antagonists that block the open chloride channel of the GlyR.[7] This blocking action is use-dependent, meaning the channels must be activated by glycine for the inhibition to occur.[1][9] The interaction is highly specific, with minor structural modifications to the ginkgolide skeleton leading to a significant loss of activity.[8][10]

Interaction with GABA Receptors

Ginkgolide A also functions as an antagonist of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the brain.[11][12] It demonstrates inhibitory effects on both GABA-A and GABA-C receptors.[1][13] At GABA-C receptors, ginkgolides exhibit a mixed-type antagonism, causing a rightward shift in the GABA dose-response curve and reducing the maximal response, which is characteristic of noncompetitive antagonists.[13] Kinetic modeling suggests an allosteric mechanism of action where Ginkgolide A may bind with higher affinity to the closed state of the receptor.[13]

Quantitative Data on Receptor Antagonism

The potency of Ginkgolide A's antagonism has been quantified in several studies, providing key data for dose-response analyses and comparative pharmacology.

| Compound | Receptor Target | Measurement | Value (µM) | Source |

| Ginkgolide A | GABA Receptor | Ki | 14.5 | [12] |

| Ginkgolide A | Glycine-activated channels | IC50 | 1.97 | [9] |

| Ginkgolide B | Glycine-activated channels | IC50 | 0.273 | [9] |

| Ginkgolide C | Glycine-activated channels | IC50 | 0.267 | [9] |

Modulation of Excitatory and Inflammatory Signaling Pathways

Beyond its direct effects on inhibitory receptors, Ginkgolide A exerts significant neuroprotective effects by modulating pathways involved in excitotoxicity and neuroinflammation.

Attenuation of Glutamate Receptor Activity

Ginkgolide A has been found to inhibit excitotoxicity induced by excessive glutamate, the brain's primary excitatory neurotransmitter. Studies show that it can attenuate the abnormal depolarization in cortical neurons caused by amyloid-β, an effect mediated through the inhibition of both NMDA and AMPA receptors.[6] This action is critical for its potential in treating conditions like Alzheimer's disease, where glutamatergic dysregulation is a key pathological feature.[6]

Suppression of Neuroinflammatory Pathways

Neuroinflammation is a critical component of many neurodegenerative diseases. Ginkgolide A demonstrates potent anti-inflammatory properties by targeting key signaling cascades within neurons and microglia.

-

NF-κB Signaling: In cellular models of Alzheimer's disease, ginkgolides suppress the NF-κB signaling pathway.[2][14] This leads to decreased expression of the pro-inflammatory transcription factor NF-κB p65 and a reduction in the secretion of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14]

-

NLRP3 Inflammasome: Ginkgolide A has been shown to inactivate the NLRP3/caspase-1 pathway.[2] In animal models of Alzheimer's disease, treatment with ginkgolides reduced the levels of NLRP3, ASC, and caspase-1, leading to decreased production of the inflammatory cytokines IL-1β and IL-18 and a reduction in reactive oxygen species (ROS).[2]

Activation of Pro-Survival and Antioxidant Pathways

A significant component of Ginkgolide A's neuroprotective profile is its ability to activate endogenous pathways that promote neuronal survival and combat oxidative stress.

Akt/Nrf2 Antioxidant Response

Ginkgolides have been shown to protect neurons from oxidative stress by activating the Akt/Nrf2 signaling pathway.[4][7] Activation of Akt (Protein Kinase B) leads to the phosphorylation and subsequent activation of the transcription factor Nrf2 (nuclear factor-erythroid 2-related factor 2).[7] Activated Nrf2 translocates to the nucleus and upregulates the expression of antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (Nqo1), protecting neurons from oxidative damage caused by events like cerebral ischemia.[4] While Ginkgolide A does not appear to react directly with superoxide (B77818) radicals, its role in this signaling pathway is crucial for its antioxidant effects.[3][7]

Akt/CREB-Mediated Neuroprotection

In addition to the Nrf2 pathway, Akt activation by ginkgolides also influences the CREB (cAMP-responsive element-binding protein) pathway.[7] The Akt/CREB pathway is vital for promoting neuronal survival and plasticity. Ginkgolide B, a closely related compound, has been shown to promote the differentiation and survival of oligodendrocyte precursor cells via the Akt/CREB/Bcl-2 signaling pathway, highlighting a mechanism for promoting repair and survival in the white matter.[15]

Experimental Methodologies

The elucidation of Ginkgolide A's mechanism of action relies on a range of sophisticated experimental techniques. Understanding these protocols is essential for interpreting the data and designing future studies.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC)

This technique is fundamental for studying the effects of compounds on ion channels expressed in Xenopus oocytes.[13]

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the receptor of interest (e.g., human ρ1 GABAC or glycine receptor subunits). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

-

Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. One electrode measures the membrane potential (voltage), while the other injects current. The membrane potential is "clamped" at a specific holding potential.

-

Compound Application: The oocyte is perfused with a solution containing the agonist (e.g., GABA or glycine) to elicit an inward chloride current. Once a stable response is achieved, the agonist is co-applied with varying concentrations of Ginkgolide A.

-

Data Analysis: The reduction in the agonist-induced current in the presence of Ginkgolide A is measured. These data are used to generate dose-response curves and calculate key parameters like IC50 values, which quantify the antagonist's potency.[13]

Cell-Based Assays for Neuroprotection

-

Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y, BV-2 microglia) are cultured.[2][4] For disease models, cells may be transfected to overexpress proteins like APP and PS1.[14]

-

Treatment Protocol: Cells are pre-treated with Ginkgolide A for a specified period (e.g., 2 hours) before being exposed to a neurotoxic stimulus such as amyloid-β peptide, TNF-α, or oxygen-glucose deprivation (OGD) to simulate ischemia.[2][4][16]

-

Viability and Apoptosis Assays: Cell viability is assessed using assays like MTT or CCK-8.[14] Apoptosis is measured by quantifying markers like cleaved caspase-3 and the Bax/Bcl-2 ratio via Western blot.

-

Quantification of Inflammatory Markers: The release of cytokines (TNF-α, IL-1β, IL-6, IL-18) into the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA).[2][14]

-

Western Blotting & PCR: The expression and phosphorylation status of key signaling proteins (e.g., NF-κB, Akt, Nrf2, NLRP3) are determined by Western blotting, and their corresponding mRNA levels are quantified using real-time PCR.[2][14]

Animal Models

-

Ischemic Stroke Models: Rodent models, such as the middle cerebral artery occlusion (MCAO) model, are used to induce ischemic strokes.[7] Animals are treated with ginkgolides, and outcomes like infarct volume, neurological deficit scores, and molecular markers of oxidative stress and apoptosis are assessed.[7]

-

Alzheimer's Disease Models: Transgenic mice that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) are used.[2] These mice develop age-dependent Aβ plaques and cognitive deficits. Treatment with Ginkgolide A is evaluated for its effects on memory (using tests like the Morris water maze), Aβ deposition, neuroinflammation, and neuronal loss in the brain.[2]

Conclusion and Future Directions

Ginkgolide A demonstrates a complex and compelling mechanism of action in neurons, centered on the dual actions of antagonizing key inhibitory neurotransmitter receptors and modulating a host of intracellular signaling pathways that govern inflammation, oxidative stress, and cell survival. Its ability to inhibit GlyR and GABA receptors provides a direct means of influencing neuronal excitability, while its downstream effects on the NF-κB, NLRP3, and Akt/Nrf2 pathways underscore its potential as a powerful neuroprotective agent.

Future research should focus on elucidating the precise binding sites of Ginkgolide A on its target receptors and ion channels. Further investigation into its blood-brain barrier permeability and pharmacokinetic profile is essential for optimizing its therapeutic delivery. Finally, clinical trials are warranted to translate the promising preclinical findings into effective treatments for neurodegenerative disorders such as Alzheimer's disease and ischemic stroke. The multifaceted nature of Ginkgolide A's activity makes it a strong candidate for therapies aimed at combating the complex pathology of these diseases.

References

- 1. Terpene trilactones from Ginkgo biloba are antagonists of cortical glycine and GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginkgolide A Prevents the Amyloid-β-Induced Depolarization of Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-activity studies with Ginkgo biloba extract constituents as receptor-gated chloride channel blockers and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ginkgolides and glycine receptors: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Mixed antagonistic effects of the ginkgolides at recombinant human ρ1 GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer's Disease via Suppression of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ginkgolide B promotes oligodendrocyte precursor cell differentiation and survival via Akt/CREB/bcl-2 signaling pathway after white matter lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The protective mechanism of Ginkgolides and Ginkgo flavonoids on the TNF-α induced apoptosis of rat hippocampal neurons and its mechanisms in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Ginkgolide A as a PAF Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Ginkgolide A as a Platelet-Activating Factor (PAF) antagonist. It delves into the quantitative aspects of its inhibitory actions, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to Ginkgolide A and Platelet-Activating Factor

Ginkgolide A is a unique diterpenoid lactone isolated from the leaves of the Ginkgo biloba tree. It is one of several ginkgolides that have been identified as potent and specific antagonists of the Platelet-Activating Factor (PAF).[1][2] PAF, a potent phospholipid mediator, is implicated in a wide array of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis.[3][4] Its actions are mediated through a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR).[3][5] Ginkgolide A exerts its effects by competitively inhibiting the binding of PAF to its receptor.[6][7]

Quantitative Analysis of Ginkgolide A's PAF Antagonist Activity

The potency of Ginkgolide A as a PAF antagonist has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure its effectiveness.

| Ginkgolide | IC50 for PAF-induced Human Platelet Aggregation (µg/mL) | IC50 for [3H]PAF Binding to Human Platelets (M) |

| Ginkgolide A | 15.8[8] | 7.4 x 10⁻⁷[6] |

| Ginkgolide B | 2.5[8] | 2.5 x 10⁻⁷[6] |

| Ginkgolide C | 29.8[8] | 7.1 x 10⁻⁶[6] |

| Ginkgolide J | 43.5[8] | 5.4 x 10⁻⁵[6] |

Table 1: Comparative IC50 values of various ginkgolides in PAF-related assays.

As indicated in the table, while Ginkgolide B is the most potent inhibitor of PAF-induced platelet aggregation, Ginkgolide A also demonstrates significant antagonist activity. The inhibitory concentration of Ginkgolide A is notably lower than that of Ginkgolides C and J.[6][8]

Experimental Protocols

The evaluation of Ginkgolide A's PAF antagonist activity involves several key experimental procedures.

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.

-

Objective: To determine the IC50 value of Ginkgolide A for the inhibition of PAF-induced platelet aggregation.

-

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy human donors is centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed.[9]

-

Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through a platelet suspension.

-

Procedure:

-

PRP is pre-incubated with varying concentrations of Ginkgolide A or a vehicle control for a specified time.

-

PAF is then added to induce platelet aggregation.

-

The maximum aggregation response is recorded, and the percentage of inhibition by Ginkgolide A is calculated relative to the control.[9]

-

The IC50 value is determined from the dose-response curve.

-

-

This assay directly measures the competitive binding of Ginkgolide A to the PAF receptor.

-

Objective: To determine the affinity of Ginkgolide A for the PAF receptor.

-

Methodology:

-

Membrane Preparation: Platelet membranes expressing PAF receptors are isolated from human platelets.

-

Binding Reaction:

-

The platelet membranes are incubated with a radiolabeled PAF ligand (e.g., [3H]PAF) in the presence of increasing concentrations of unlabeled Ginkgolide A.

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Detection:

-

Data Analysis: The IC50 value, representing the concentration of Ginkgolide A that inhibits 50% of the specific binding of the radioligand, is calculated.

-

Signaling Pathways and Mechanism of Action

Ginkgolide A's antagonism of the PAF receptor disrupts downstream signaling cascades initiated by PAF.

The PAF receptor is a G-protein coupled receptor that, upon activation by PAF, couples to Gq and Gi proteins.[12] This coupling initiates a cascade of intracellular events:

-

Gq Pathway: Activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][13]

-

Gi Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

These signaling events ultimately result in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.[12][13]

Caption: PAF Receptor Signaling and Inhibition by Ginkgolide A.

The process of identifying and characterizing PAF antagonists like Ginkgolide A follows a structured workflow.

Caption: Workflow for PAF Antagonist Drug Discovery.

In Vivo Evidence and Therapeutic Potential

In vivo studies have corroborated the PAF antagonistic effects of ginkgolides. For instance, pre-treatment with ginkgolides has been shown to protect against PAF-induced pathological conditions in animal models, such as shock, ischemia, and inflammatory responses.[2] The administration of ginkgolides has been observed to reduce necrotic and inflammatory changes in pancreatic tissue in models of pancreatitis, a condition where PAF is a key mediator of acinar cell damage.[7] Furthermore, in a model of acetaminophen-induced liver injury, the ginkgolide B, a potent PAF antagonist, demonstrated protective effects by reducing oxidative stress and hepatic injury.[14][15] These findings highlight the therapeutic potential of Ginkgolide A and other ginkgolides in treating PAF-mediated diseases.

Conclusion

Ginkgolide A is a well-characterized competitive antagonist of the Platelet-Activating Factor receptor. Its biological activity has been quantified through robust in vitro assays, and its mechanism of action at the molecular level is understood to involve the blockade of PAF-induced G-protein signaling. The data presented in this guide underscore the potential of Ginkgolide A as a lead compound for the development of novel therapeutics targeting PAF-related pathologies. Further research into its in vivo efficacy and safety profile is warranted to fully realize its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethnopharmacology and the development of natural PAF antagonists as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. publications.iupac.org [publications.iupac.org]

- 7. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Platelet-Activating Factor (PAF) Antagonistic Activity of a New Biflavonoid from Garcinia nervosa var. pubescens King - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Platelet-activating factor receptor and signal transduction mechanisms. | Sigma-Aldrich [merckmillipore.com]

- 14. Platelet Activating Factor (PAF) Antagonism with Ginkgolide B Protects the Liver Against Acute Injury. Importance of Controlling the Receptor of PAF | springermedicine.com [springermedicine.com]

- 15. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginkgolide A: A Technical Guide to its Discovery, Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ginkgolide A, a unique diterpene trilactone found in the leaves of the Ginkgo biloba tree, has garnered significant scientific interest due to its potent pharmacological activities, most notably as a platelet-activating factor (PAF) antagonist. This technical guide provides an in-depth overview of the discovery, isolation, and analytical characterization of Ginkgolide A. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key processes and pathways.

The Discovery of Ginkgolide A: A Historical Perspective

The journey to uncover the complex structure and therapeutic potential of ginkgolides began in the mid-20th century. The unique chemical constituents of the ancient Ginkgo biloba tree had been used in traditional Chinese medicine for centuries, but their specific bioactive compounds remained elusive.

In the 1960s, a team of Japanese researchers led by Professor Koji Nakanishi at Tohoku University embarked on the arduous task of isolating and elucidating the structures of the active principles from Ginkgo biloba leaves.[1] Their pioneering work, published in 1967, detailed the isolation and characterization of a group of structurally complex molecules they named "ginkgolides," including Ginkgolide A.[1] This was a landmark achievement in natural product chemistry, revealing a novel and intricate cage-like molecular architecture.[2][3]

The remarkable structure of the ginkgolides, particularly their caged framework and multiple lactone rings, presented a formidable challenge for total synthesis. In 1988, the Nobel laureate E.J. Corey and his research group at Harvard University successfully achieved the total synthesis of (±)-ginkgolide B, a closely related compound, a feat that was a testament to the advancements in synthetic organic chemistry.[4][5][6] This was followed by the total synthesis of (±)-ginkgolide A, further solidifying the understanding of the chemical properties of these complex molecules.[7]

These seminal discoveries laid the foundation for decades of research into the pharmacological effects of ginkgolides, with Ginkgolide A being identified as a potent antagonist of the platelet-activating factor (PAF), a key mediator in inflammatory and thrombotic processes.[2][8]

Isolation and Purification of Ginkgolide A

The isolation of Ginkgolide A from Ginkgo biloba leaves is a multi-step process that requires careful optimization to achieve high purity and yield. Ginkgolides are present in very small amounts in the leaves and are often accompanied by other compounds like flavonoids, which can interfere with the purification process.[9] Various methods have been developed, ranging from traditional solvent extraction to more advanced techniques like supercritical fluid extraction.

General Experimental Workflow

The overall process for isolating Ginkgolide A can be summarized in the following workflow:

Detailed Experimental Protocols

Several methods can be employed for the initial extraction of ginkgolides from the plant material.

Method 1: Solvent Extraction

This is a conventional and widely used method.

-

Protocol:

-

Dry the Ginkgo biloba leaves at 55°C for seven days and grind them into a fine powder.[10]

-

Extract the powdered leaves with a suitable organic solvent. A common method involves extraction with boiling water followed by liquid-liquid extraction with ethyl acetate (B1210297).[11][12]

-

Alternatively, extraction can be performed with a mixture of ethanol (B145695) and water.

-

Concentrate the resulting extract under reduced pressure to obtain a crude extract.

-

Method 2: Supercritical Fluid Extraction (SFE-CO2)

This method is a green and efficient alternative to traditional solvent extraction.[13]

-

Protocol:

The crude extract contains a mixture of ginkgolides, bilobalide (B1667068), flavonoids, and other impurities that need to be removed.

Method 1: Column Chromatography

This is a standard technique for separating the different components of the extract.

-

Protocol:

-

Prepare a silica (B1680970) gel column.

-

Dissolve the crude extract in a suitable solvent and load it onto the column.

-

Elute the column with a gradient of solvents, typically a mixture of ethyl acetate and n-hexane.

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Ginkgolide A.[14][15]

-

Pool the fractions containing pure Ginkgolide A and evaporate the solvent.

-

Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, preparative HPLC is often employed as a final purification step.

-

Protocol:

-

Use a reversed-phase C18 column.

-

Employ a mobile phase consisting of a mixture of methanol (B129727) and water. A typical ratio is 67:33 (v/v).[9]

-

Inject the partially purified ginkgolide fraction.

-

Monitor the elution at a wavelength of 220 nm.[9]

-

Collect the peak corresponding to Ginkgolide A.

-

Quantitative Data

The yield and purity of Ginkgolide A can vary depending on the source of the plant material and the extraction and purification methods used.

| Parameter | Method | Value | Reference |

| Recovery of Ginkgolide A | HPLC with activated charcoal extraction | 97% | [9] |

| Dialysis Efficiency | Microdialysis-HPLC | 97.8-100.4% | [10][16] |

| Limit of Detection (LOD) | Capillary Gas Chromatography | 78 pg | [10] |

| Limit of Quantification (LOQ) | Capillary Gas Chromatography | 92 pg | [10] |

| HPLC Parameters | ||

| Column | ODS (C18) | [9] |

| Mobile Phase | Water-Methanol (67:33 v/v) | [9] |

| Flow Rate | 1.0 ml/min | [9] |

| Detection Wavelength | 220 nm | [9] |

| Retention Time for Ginkgolide A | 18.5 min | [9] |

Analytical Characterization

Once isolated, the structure and purity of Ginkgolide A are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used for both qualitative and quantitative analysis, providing information on purity and concentration.[9][10]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for elucidating the complex three-dimensional structure of Ginkgolide A.[18][19][20]

Signaling Pathways and Mechanism of Action

Ginkgolide A exerts its biological effects primarily by acting as a potent and specific antagonist of the Platelet-Activating Factor Receptor (PAFR).[8][21] PAF is a lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[22]

By blocking the PAFR, Ginkgolide A can inhibit PAF-induced cellular responses.[23]

The biosynthesis of ginkgolides in the Ginkgo biloba plant is a complex process that primarily follows the methylerythritol 4-phosphate (MEP) pathway in the plastids.[24][25][26] This pathway leads to the formation of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), which then undergoes a series of cyclizations and oxidations to form the various ginkgolides.[24] The regulation of this pathway is influenced by factors such as light and jasmonic acid signaling.[24][27]

Conclusion

The discovery and isolation of Ginkgolide A represent a significant achievement in natural product chemistry, paving the way for extensive research into its therapeutic potential. This guide has provided a detailed overview of the key historical milestones, experimental protocols for its extraction and purification, quantitative analytical data, and its primary mechanism of action. For researchers and professionals in drug development, a thorough understanding of these fundamental aspects is crucial for the continued exploration and potential clinical application of this fascinating molecule.

References

- 1. Koji Nakanishi (1925 – 2019) - ChemistryViews [chemistryviews.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. columbia.edu [columbia.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. synarchive.com [synarchive.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. TOTAL SYNTHESIS OF GINKGOLIDE A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological action and mechanisms of ginkgolide B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. daru.tums.ac.ir [daru.tums.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US9084755B2 - Method for extracting and separating ginkgolides - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of ginkgolide A, B, and bilobalide in biloba L. extracts by microdialysis-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ABC Herbalgram Website [herbalgram.org]

- 19. researchgate.net [researchgate.net]

- 20. Quantitative analysis of bilobalide and ginkgolides from Ginkgo biloba leaves and Ginkgo products using (1)H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mednexus.org [mednexus.org]

- 22. The Proposed Mechanisms of Action for Ginkgo [ebmconsult.com]

- 23. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 26. phcogrev.com [phcogrev.com]

- 27. researchgate.net [researchgate.net]

Solubility and Handling of Ginkgolide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Ginkgolide A, a prominent terpenoid lactone isolated from Ginkgo biloba, in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). This document outlines quantitative solubility data, detailed experimental protocols for dissolution, and a logical workflow for the preparation of stock and working solutions for experimental use.

Executive Summary

Ginkgolide A is a bioactive compound with a range of potential therapeutic applications, including neuroprotective and anti-inflammatory effects.[1][2] Proper solubilization is a critical first step for any in vitro or in vivo study to ensure accurate and reproducible results. This guide establishes that Ginkgolide A exhibits significantly higher solubility in DMSO compared to ethanol. It also provides standardized protocols to achieve complete dissolution and prepare stable solutions for research applications.

Quantitative Solubility Data

The solubility of Ginkgolide A varies across different sources, which may be attributed to slight variations in experimental conditions and material purity. The data presented below is a summary from multiple suppliers and research findings. DMSO is clearly the superior solvent for preparing high-concentration stock solutions.

| Solvent | Reported Solubility (mg/mL) | Reported Solubility (Molar) | Notes |

| DMSO | 20 - 75 mg/mL[3][4][5][6] | ~49 mM - 184 mM[3][5] | Sonication is recommended to facilitate dissolution.[3] |

| Ethanol | 2 - 5 mg/mL[3][4][5][6] | ~4.9 mM - 12.3 mM[3][5][6] | Sonication or ultrasonic treatment is recommended.[3][6] |

Molecular Weight of Ginkgolide A: 408.4 g/mol [1]

Experimental Protocols for Solubilization

Achieving complete dissolution of Ginkgolide A is essential to avoid precipitation and ensure accurate dosing in experimental models. The following protocols provide detailed steps for preparing stock solutions in DMSO and ethanol.

Protocol for Preparing a Ginkgolide A Stock Solution in DMSO

This protocol is designed for preparing a high-concentration stock solution (e.g., 70-75 mg/mL) for subsequent dilution.

Materials:

-

Ginkgolide A standard (solid powder)

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Bath sonicator

Procedure:

-

Weighing: Accurately weigh the desired amount of Ginkgolide A powder in a sterile vial. Perform this in a chemical fume hood or on a balance with appropriate protective measures.

-

Solvent Addition: Add the calculated volume of sterile DMSO to the vial to achieve the target concentration.

-

Initial Mixing: Briefly vortex the mixture for 30-60 seconds to suspend the powder.

-

Sonication: Place the vial in a bath sonicator. Sonicate the solution for 10-15 minutes.[3][5] The water in the sonicator bath will help maintain a consistent temperature.

-

Visual Inspection: After sonication, visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.

-

Gentle Warming (Optional): If particulates remain, the solution can be gently warmed to 37°C for 5-10 minutes, followed by another round of vortexing and sonication.[7][8]

-

Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 1 year).[3]

Protocol for Preparing a Ginkgolide A Stock Solution in Ethanol

This protocol is suitable for applications where ethanol is the required solvent, though lower concentrations are achievable compared to DMSO.

Materials:

-

Ginkgolide A standard (solid powder)

-

200-proof (absolute) sterile ethanol

-

Sterile microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Bath sonicator

Procedure:

-

Weighing: Accurately weigh the Ginkgolide A powder into a sterile vial.

-

Solvent Addition: Add the calculated volume of absolute ethanol to reach the desired final concentration (e.g., 2-5 mg/mL).

-

Initial Mixing: Vortex the mixture for 1-2 minutes.

-

Sonication: Sonicate the vial in a bath sonicator for 15-20 minutes.[3][6] Monitor the process to ensure the solution does not become excessively warm.

-

Visual Inspection: Check for complete dissolution. The process may require longer sonication compared to DMSO.

-

Storage: Aliquot the final solution and store at -20°C. Use within one month to ensure stability.[9]

Visualization of Workflows and Pathways

Experimental Workflow for Solution Preparation

The following diagram illustrates the logical steps for preparing a Ginkgolide A working solution for a typical cell-based assay, starting from a high-concentration DMSO stock.

References

- 1. Ginkgolide A | C20H24O9 | CID 9909368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ginkgolide A | CAS:15291-75-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. Ginkgolide A | Endogenous Metabolite | GABA Receptor | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. adooq.com [adooq.com]

- 6. apexbt.com [apexbt.com]

- 7. emulatebio.com [emulatebio.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.cn [medchemexpress.cn]

Ginkgolide A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ginkgolide A, a unique trilactone diterpenoid isolated from the leaves of the Ginkgo biloba tree. This document consolidates key chemical and physical data, details its multifaceted pharmacological activities, and offers comprehensive experimental protocols for its study. Furthermore, it visually elucidates the primary signaling pathways through which Ginkgolide A exerts its biological effects.

Core Data Summary

Ginkgolide A is a well-characterized natural product with the following key properties:

| Property | Value | Reference |

| CAS Number | 15291-75-5 | [1][2][3][4][5] |

| Molecular Formula | C₂₀H₂₄O₉ | [1] |

| Molecular Weight | 408.40 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Melting Point | >300 °C | [2] |

| Purity | ≥98% | [1][5] |

| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 3 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |

Pharmacological Profile

Ginkgolide A exhibits a range of biological activities, primarily centered around its antagonistic effects on the Platelet-Activating Factor (PAF) receptor and its modulation of neurotransmitter receptors.

| Activity | IC₅₀ / Effective Concentration | Key Findings | Reference |

| Platelet-Activating Factor (PAF) Receptor Antagonism | IC₅₀ = 15.8 µg/mL (human platelets) | Inhibits PAF-induced platelet aggregation. | [1] |

| GABA Receptor Antagonism | IC₅₀ = 12 µM (human α1β2γ2L GABAA receptors) | Non-competitively inhibits GABA-induced currents. | [1] |

| Anti-inflammatory Activity | 20 µg/mL | Suppresses LPS-induced expression of pro-inflammatory mediators (COX-2, NO) and cytokines (TNF-α, IL-6, IL-1β) in macrophages. | |

| Anxiolytic-like Activity | 1-2 mg/kg (p.o. in mice) | Increases time spent in the open arms of the elevated plus maze. | [1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to study the biological activities of Ginkgolide A.

Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of Ginkgolide A on the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophage cells.

a. Cell Culture and Treatment:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction) and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of Ginkgolide A (e.g., 5, 10, 20 µg/mL) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine production).

b. Cell Viability Assay (MTT):

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

c. Measurement of Nitric Oxide (NO) Production:

-

Collect the cell culture supernatant after treatment.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A sodium nitrite (B80452) standard curve should be used for quantification.

d. Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

e. Western Blot Analysis for Signaling Proteins (NF-κB and MAPKs):

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of Ginkgolide A on PAF-induced platelet aggregation.

a. Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy volunteers into tubes containing 3.2% sodium citrate (B86180) (9:1, blood:citrate).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Collect the upper PRP layer.

-

Centrifuge the remaining blood at 1200 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).

b. Aggregation Measurement:

-

Use a platelet aggregometer for this assay.

-

Pipette PRP into the aggregometer cuvettes with a magnetic stir bar and allow it to stabilize at 37°C for 5 minutes.

-

Add different concentrations of Ginkgolide A or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Initiate platelet aggregation by adding a submaximal concentration of PAF.

-

Record the change in light transmission for 5-10 minutes. The percentage of inhibition is calculated relative to the vehicle control.

GABA Receptor Binding Assay

Objective: To determine the binding affinity of Ginkgolide A to the GABAA receptor.

a. Membrane Preparation:

-

Homogenize rat cerebral cortex in ice-cold sucrose (B13894) buffer (0.32 M).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in buffer and repeat the centrifugation step three more times to wash the membranes.

-

Resuspend the final pellet in the assay buffer.

b. Binding Assay:

-

In a 96-well plate, add the prepared membranes, [³H]-muscimol (a GABAA receptor agonist radioligand), and varying concentrations of Ginkgolide A or unlabeled GABA (for non-specific binding).

-

Incubate the plate at 4°C for 60 minutes.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding and determine the Ki of Ginkgolide A from competition binding curves.

Signaling Pathways and Mechanisms of Action

Ginkgolide A's biological effects are mediated through the modulation of key intracellular signaling pathways.

Anti-inflammatory Signaling Pathway

Ginkgolide A exerts its anti-inflammatory effects by inhibiting the LPS-induced activation of the NF-κB and MAPK signaling pathways. It also appears to activate the AMPK pathway, which can in turn suppress inflammatory signaling.

Caption: Ginkgolide A inhibits LPS-induced inflammation.

Platelet-Activating Factor (PAF) Antagonism Workflow

Ginkgolide A acts as a competitive antagonist at the PAF receptor (PAFR), thereby inhibiting PAF-induced downstream signaling that leads to platelet aggregation.

Caption: Mechanism of Ginkgolide A's anti-platelet activity.

GABA Receptor Modulation

Ginkgolide A acts as a non-competitive antagonist at GABAA receptors. This allosteric modulation prevents the influx of chloride ions, leading to reduced neuronal inhibition.

Caption: Ginkgolide A's antagonism at the GABA-A receptor.

References

An In-depth Technical Guide to the Anti-inflammatory Pathways of Ginkgolide A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular pathways underlying the anti-inflammatory effects of Ginkgolide A (GA), a key bioactive terpene lactone isolated from Ginkgo biloba. This document summarizes quantitative data, details experimental protocols from key studies, and visualizes the core signaling pathways to support further research and drug development efforts in the field of inflammation.

Core Anti-inflammatory Mechanisms of Ginkgolide A

Ginkgolide A exerts its anti-inflammatory effects through the modulation of several key signaling pathways. Primarily, it has been shown to suppress pro-inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2] Furthermore, emerging evidence suggests a role for GA in modulating the STAT3-mediated pathway and the NLRP3 inflammasome, highlighting its multi-faceted anti-inflammatory profile.[3][4]

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate gene transcription.

Ginkgolide A has been demonstrated to intervene in this pathway by preventing the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit.[1] This ultimately leads to a downstream reduction in the expression of NF-κB target genes, including TNF-α, IL-6, and IL-1β.[1][5] Some studies suggest this inhibitory effect on NF-κB may be mediated through the PI3K/Akt pathway.[6]

Figure 1: Ginkgolide A's inhibition of the NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical regulator of inflammation.[1] Upon stimulation by inflammatory signals like LPS, these kinases are phosphorylated and activated, leading to the activation of transcription factors that promote the expression of pro-inflammatory genes.

Ginkgolide A has been shown to significantly suppress the LPS-induced phosphorylation of p38 and ERK, but not JNK, in macrophages.[1] This selective inhibition contributes to its overall anti-inflammatory effect by dampening the production of inflammatory mediators.

Figure 2: Ginkgolide A's inhibition of the MAPK signaling pathway.

The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Ginkgolides have been found to exert neuroprotective effects by attenuating the activation of the NLRP3 inflammasome. This includes reducing the expression levels of NLRP3, ASC, and caspase-1, which in turn decreases the production of IL-1β and IL-18.[3][7]

Figure 3: Ginkgolide A's inhibition of the NLRP3 inflammasome pathway.

Quantitative Data Summary

The anti-inflammatory effects of Ginkgolide A have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: Effect of Ginkgolide A on Pro-inflammatory Cytokine Production

| Cell Type/Model | Stimulant | Ginkgolide A Conc. | Cytokine | Inhibition (%) / Fold Change | Reference |

| Mouse Peritoneal Macrophages | LPS (500 ng/mL) | 20 µg/mL | TNF-α | ~50% reduction | [1] |

| Mouse Peritoneal Macrophages | LPS (500 ng/mL) | 20 µg/mL | IL-6 | ~60% reduction | [1] |

| Mouse Peritoneal Macrophages | LPS (500 ng/mL) | 20 µg/mL | IL-1β | ~40% reduction | [1] |

| RAW264.7 cells | LPS (500 ng/mL) | 20 µg/mL | TNF-α | ~55% reduction | [1] |

| RAW264.7 cells | LPS (500 ng/mL) | 20 µg/mL | IL-6 | ~70% reduction | [1] |

| HUVECs | High Glucose (30mM) | 10, 15, 20 µM | IL-6 | Concentration-dependent decrease | [4] |

| APP/PS1 Mice | - | - | IL-1β | Significant reduction | [3] |

| APP/PS1 Mice | - | - | IL-18 | Significant reduction | [3] |

Table 2: Effect of Ginkgolide A on Inflammatory Mediators and Signaling Proteins

| Cell Type/Model | Stimulant | Ginkgolide A Conc. | Target | Effect | Reference |

| RAW264.7 cells | LPS (500 ng/mL) | 20 µg/mL | COX-2 | Significant reduction in expression | [1] |

| RAW264.7 cells | LPS (500 ng/mL) | 20 µg/mL | NO Production | Significant reduction | [1] |

| RAW264.7 cells | LPS (500 ng/mL) | 20 µg/mL | p-p38 | Significant reduction in phosphorylation | [1] |

| RAW264.7 cells | LPS (500 ng/mL) | 20 µg/mL | p-ERK | Significant reduction in phosphorylation | [1] |

| HUVECs | High Glucose (30mM) | 10, 15, 20 µM | p-STAT3 | Concentration-dependent decrease | [4] |

| APP/PS1 Mice | - | - | NLRP3 | Significant reduction in expression | [3] |

| APP/PS1 Mice | - | - | Caspase-1 | Significant reduction in expression | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of Ginkgolide A.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW264.7, human monocytic cell line THP-1, and primary mouse peritoneal macrophages are commonly used.[1] For vascular inflammation studies, Human Umbilical Vein Endothelial Cells (HUVECs) are utilized.[4]

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are generally pre-treated with various concentrations of Ginkgolide A (e.g., 5, 10, 20 µg/mL) for 1-2 hours before stimulation with an inflammatory agent like LPS (e.g., 500 ng/mL) for a specified duration (e.g., 24 hours for cytokine measurements).[1]

Measurement of Cytokines and Inflammatory Mediators

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected to measure the concentrations of secreted cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[1][8]

-

Nitric Oxide (NO) Assay: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[8]

Western Blot Analysis

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, IκBα, p-ERK, p-p38, NLRP3, GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes is calculated using the 2-ΔΔCt method, with GAPDH often used as an internal control.

Immunofluorescence

-

Cell Preparation: Cells are seeded on coverslips, treated as required, and then fixed with 4% paraformaldehyde.

-

Staining: Cells are permeabilized with 0.1% Triton X-100 and blocked with BSA. They are then incubated with a primary antibody against the protein of interest (e.g., NF-κB p65) overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody.[1] Nuclei are counterstained with DAPI.

-

Imaging: The localization of the protein is visualized using a fluorescence microscope.

Figure 4: General experimental workflow for in vitro studies.

This guide provides a foundational understanding of the anti-inflammatory mechanisms of Ginkgolide A. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this natural compound in inflammatory diseases.

References

- 1. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]

- 3. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginkgolide A reduces inflammatory response in high-glucose-stimulated human umbilical vein endothelial cells through STAT3-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer's Disease via Suppression of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ginkgolide A inhibits lipopolysaccharide-induced inflammatory response in human coronary artery endothelial cells via downregulation of TLR4-NF-κB signaling through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimerâs disease | Aging [aging-us.com]

- 8. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Ginkgolide A: A Comprehensive Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Certificate of Analysis (CoA) for Ginkgolide A, a bioactive diterpene lactone isolated from the leaves of the Ginkgo biloba tree.[1] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into the critical quality attributes and analytical methodologies for this complex natural product.

Understanding the Certificate of Analysis

A Certificate of Analysis for Ginkgolide A is a formal document that outlines the quality control testing performed on a specific batch of the compound. It provides assurance that the material meets predefined specifications for identity, purity, and quality. The following sections detail the typical components of a Ginkgolide A CoA.

Product Information

This section provides fundamental details about the Ginkgolide A standard.

| Parameter | Typical Information |

| Product Name | Ginkgolide A |

| Synonyms | BN-52020[2] |

| CAS Number | 15291-75-5[1] |

| Molecular Formula | C₂₀H₂₄O₉[1][2] |

| Molecular Weight | 408.40 g/mol |

| Appearance | White powder[1] |

| Storage Conditions | -20°C[1] |

Analytical Specifications and Results

This core section of the CoA presents the results of various analytical tests performed to characterize the Ginkgolide A standard.

| Test | Specification | Method |

| Purity (Assay) | ≥90% | High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy[3] |

| Water Content | Report Value | Karl Fischer Titration[3] |

| Residual Solvents | Report Value | Gas Chromatography (GC)[3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of Ginkgolide A. The following sections describe the typical experimental protocols for the key analytical techniques cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for determining the purity of Ginkgolide A.[4][5]

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5]

-

Mobile Phase : An isocratic or gradient mixture of methanol (B129727) and water is commonly used. A typical isocratic mobile phase is methanol:water (33:67, v/v).[4]

-

Flow Rate : 1.0 mL/min.[4]

-

Detection : UV detection at 220 nm.[4]

-

Sample Preparation : The Ginkgolide A standard is accurately weighed and dissolved in the mobile phase or a suitable solvent like methanol to a known concentration.

-

Procedure : The prepared sample is injected into the HPLC system. The purity is calculated based on the area percentage of the main Ginkgolide A peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Ginkgolide A, confirming its identity.[6]

-

Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode : Electrospray ionization (ESI) is commonly used, typically in negative ion mode for ginkgolides.[6][7]

-

Precursor Ion : In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of 407 is observed.[2][6]

-

Product Ions : Tandem MS (MS/MS) of the precursor ion at m/z 407 reveals characteristic fragment ions. A common fragmentation pathway involves the loss of two carbon monoxide molecules, resulting in a prominent product ion at m/z 351.[6]

| Parameter | Value |

| Precursor Ion [M-H]⁻ (m/z) | 407[2][6] |

| Major Product Ion (m/z) | 351[2][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of Ginkgolide A.[8]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for acquiring ¹H and ¹³C NMR spectra of ginkgolides.[8]

-

¹H NMR : The proton NMR spectrum of Ginkgolide A shows characteristic signals for its unique cage-like structure. For instance, a distinct singlet corresponding to H-12 is often observed.[9]

-

¹³C NMR : The carbon NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

-

2D NMR : Techniques like COSY (Correlation Spectroscopy) can be used to establish proton-proton correlations and further confirm the structure.[8]

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in the Ginkgolide A molecule.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : The sample is typically prepared as a KBr (potassium bromide) pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.

-

Characteristic Absorptions : The IR spectrum of Ginkgolide A will show characteristic absorption bands for hydroxyl (-OH) and lactone carbonyl (C=O) functional groups.[7][10]

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| Hydroxyl (O-H stretching) | ~3450[7] |

| Lactone Carbonyl (C=O stretching) | ~1778[7] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Ginkgolide A Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a Ginkgolide A standard.

Caption: Workflow for Ginkgolide A Analysis.

Ginkgolide A Signaling Pathway: Anti-Inflammatory Action

Ginkgolide A has been shown to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response.[11][12] A key mechanism involves the downregulation of the Toll-like receptor 4 (TLR4)-NF-κB signaling pathway.[11]

Caption: Ginkgolide A Anti-inflammatory Pathway.

Ginkgolide Biosynthesis Regulation

The biosynthesis of ginkgolides is a complex process regulated by various signaling molecules, including jasmonate and light.[13] The transcription factor GbEAG plays a central role in integrating these signals to activate the expression of genes involved in ginkgolide production.[13]

Caption: Regulation of Ginkgolide Biosynthesis.

References

- 1. standards.chromadex.com [standards.chromadex.com]

- 2. Ginkgolide A | C20H24O9 | CID 9909368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ginkgolide A, CAS No. 15291-75-5 | Herbal Standards (Primary Standards) | Primary Standards ROTICHROM® | Reference Standards | Phytochemicals | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]

- 4. daru.tums.ac.ir [daru.tums.ac.ir]

- 5. academic.oup.com [academic.oup.com]

- 6. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ginkgolide A inhibits lipopolysaccharide-induced inflammatory response in human coronary artery endothelial cells via downregulation of TLR4-NF-κB signaling through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a central regulator of ginkgolide biosynthesis in Ginkgo biloba that integrates jasmonate and light signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ginkgolide A as an HPLC Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ginkgolide A as a high-performance liquid chromatography (HPLC) analytical standard for the quantitative analysis of Ginkgo biloba extracts and derived products.

Introduction

Ginkgolide A is a unique diterpene trilactone found in the leaves of the Ginkgo biloba tree. As a key bioactive component, it is a subject of extensive research for its therapeutic properties, including its role as an antioxidant. Accurate and precise quantification of Ginkgolide A is crucial for the quality control of raw materials, standardization of herbal products, and in various stages of drug development. This document outlines a validated HPLC method for the determination of Ginkgolide A, including detailed protocols for sample preparation and chromatographic analysis.

Physicochemical Properties of Ginkgolide A

| Property | Value |

| CAS Number | 15291-75-5 |

| Molecular Formula | C₂₀H₂₄O₉ |

| Molecular Weight | 408.40 g/mol |

| Purity (as analytical standard) | ≥90% or ≥98.0% (HPLC) |

| Storage Temperature | -20°C |

HPLC Method for Quantitative Analysis of Ginkgolide A

This section details a reliable isocratic reverse-phase HPLC (RP-HPLC) method for the quantification of Ginkgolide A.

Chromatographic Conditions

| Parameter | Condition |

| Column | ODS (C18) |

| Mobile Phase | Water:Methanol (B129727) (67:33, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 25 µL |

| Column Temperature | 30 °C |

Method Validation Data

The following table summarizes the performance characteristics of the described HPLC method.

| Validation Parameter | Result |

| Linearity (Correlation Coefficient, r) | > 0.999 |

| Accuracy (Mean Recovery) | 97% |

| Precision (Relative Standard Deviation, RSD) | 7.15% |

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare a stock solution and working standards of Ginkgolide A for calibration.

Materials:

-

Ginkgolide A analytical standard (≥98.0% purity)

-

Methanol (HPLC grade)

-

Volumetric flasks

-

Analytical balance

Protocol:

-

Stock Solution Preparation (e.g., 400 µg/mL): Accurately weigh 2.0 mg of Ginkgolide A analytical standard.

-

Transfer the weighed standard into a 5 mL volumetric flask.

-

Dissolve the standard in methanol and make up the volume to the mark.

-

Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve the desired concentrations for the calibration curve.

Sample Preparation: Extraction from Ginkgo Biloba Leaves

Objective: To extract Ginkgolide A from dried Ginkgo biloba leaf powder.

Materials:

-

Dried and powdered Ginkgo biloba leaves

-

Deionized water

-

Activated charcoal

-

Acetone (B3395972) (reagent grade)

-

Methanol (HPLC grade)

-

Whatman No. 1 filter paper

-

Centrifuge and centrifuge tubes

Protocol:

-

Weigh 30 g of powdered Ginkgo biloba leaves and transfer to a suitable flask.

-

Add 100 mL of boiling water and maintain for 20 minutes.

-

Filter the mixture through Whatman No. 1 filter paper.

-

To the filtrate, add 10 g of activated charcoal and stir the mixture for 12 hours at room temperature.

-

Centrifuge the mixture at 700g for 15 minutes and discard the supernatant.

-

Resuspend the activated charcoal pellet in 20 mL of acetone.

-

Filter the acetone suspension.

-

Evaporate the solvent from the filtrate to dryness.

-

Dissolve the residue in a known volume of methanol (e.g., 3 mL) for HPLC analysis.[1]

Sample Preparation: Extraction from Ginkgo Biloba Extract (GBE)

Objective: To extract Ginkgolide A from a commercially available Ginkgo biloba extract.

Materials:

-

Ginkgo biloba extract (GBE)

-

Methanol (HPLC grade)

-

Deionized water

-

Ethyl acetate (B1210297) (reagent grade)

-

Vortex mixer

-

Centrifuge and centrifuge tubes

-

Nitrogen gas supply

Protocol:

-

Accurately weigh 300 mg of GBE and dissolve it in 3 mL of methanol in an ultrasonic bath.[2]

-

Add 12 mL of deionized water to the solution and mix well.[2]

-

Add 20 mL of ethyl acetate, vortex for 40 minutes, and then centrifuge at 3000 rpm.[2]

-

Transfer the ethyl acetate (upper) layer to a clean tube.[2]

-

Repeat the extraction with ethyl acetate four more times, combining all the ethyl acetate layers.[2]

-

Evaporate the combined ethyl acetate extract to dryness under a stream of nitrogen at 50°C.[2]

-

Reconstitute the residue in 2 mL of methanol for HPLC analysis.[2]

Signaling Pathways and Experimental Workflow

Ginkgolide Biosynthesis Regulation

The biosynthesis of ginkgolides is a complex process regulated by the integration of jasmonate and light signaling pathways. This regulation culminates in the activation of genes responsible for ginkgolide production.

Caption: Regulation of Ginkgolide Biosynthesis.

Experimental Workflow for Ginkgolide A Quantification

The following diagram illustrates the logical flow of the experimental process for quantifying Ginkgolide A in a sample.

Caption: HPLC Quantification Workflow.

References

Quantitative Analysis of Ginkgolide A in Plant Extracts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Ginkgolide A in plant extracts, primarily from Ginkgo biloba leaves. It is designed to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methodologies for this key bioactive terpenoid.

Introduction

Ginkgolide A, a diterpene trilactone found in Ginkgo biloba extracts, is a potent antagonist of the platelet-activating factor (PAF) receptor, making it a significant compound of interest for therapeutic applications, particularly in the context of cardiovascular and neurological disorders. Accurate and precise quantification of Ginkgolide A in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document outlines various extraction and analytical techniques for the reliable determination of Ginkgolide A.

Extraction Protocols

The selection of an appropriate extraction method is critical for achieving high recovery of Ginkgolide A. Due to their complex structure, ginkgolides require specific extraction conditions.

Hot Water Extraction with Charcoal Adsorption

This method is a simple and inexpensive option for the initial extraction of ginkgolides.

Protocol:

-

Sample Preparation: Air-dry and powder the Ginkgo biloba leaves.

-

Extraction: Boil 30 g of powdered leaves in 400 mL of water for 20 minutes.[1]

-

Filtration: Filter the aqueous extract through a suitable filter to remove solid plant material.

-

Charcoal Adsorption: Add 10 g of activated charcoal to the filtrate and stir the mixture for 12 hours at room temperature.[1]

-

Centrifugation: Centrifuge the mixture at 1000 g for 15 minutes and discard the supernatant.[1]

-

Elution: Resuspend the activated charcoal pellet in 20 mL of acetone (B3395972) and filter to obtain the ginkgolide-containing extract.[1]

-

Concentration: Evaporate the solvent to dryness. The residue can then be dissolved in a suitable solvent (e.g., methanol) for analysis.[1]

Oxidative Extraction with Ethyl Acetate (B1210297)

This protocol utilizes hydrogen peroxide to degrade interfering compounds, leading to a cleaner extract with a higher concentration of terpene trilactones.[2][3]

Protocol:

-

Initial Extraction: Prepare an aqueous extract of the Ginkgo biloba leaves.

-

Oxidation: Boil the aqueous extract with dilute hydrogen peroxide.[2][3]

-

Solvent Partitioning: Extract the cooled solution with ethyl acetate.[2][3]

-

Washing: Wash the ethyl acetate layer with basic solutions (e.g., sodium bicarbonate) to neutralize acids and remove excess peroxide.[3]

-

Purification: Pass the extract through a charcoal filter to yield an off-white powder with a high content of terpene trilactones (60-70%).[2][3]

General Solvent Extraction for LC-MS/MS Analysis

This is a common method for preparing samples for sensitive LC-MS/MS analysis.

Protocol:

-